Cas no 925-83-7 (Decanedihydrazide)

Decanedihydrazide structure
Decanedihydrazide structure
Nome del prodotto:Decanedihydrazide
Numero CAS:925-83-7
MF:C10H22N4O2
MW:230.307281970978
MDL:MFCD00039763
CID:807182
PubChem ID:87575761

Decanedihydrazide Proprietà chimiche e fisiche

Nomi e identificatori

    • Sebacic Dihydrazide
    • Decanedioic acid,1,10-dihydrazide
    • Sebacic acid dihydrazide
    • Sebacic acid hydrazide
    • Decanediohydrazide
    • Sebacohydrazide
    • Decanedihydrazide
    • Decanedioic acid, dihydrazide
    • Sebacic acid, dihydrazide
    • Hydrazine, octamethylenedicarbonyldi-
    • Decanedioic acid, 1,10-dihydrazide
    • C10H22N4O2
    • octane-1,8-dicarbohydrazide
    • sebacodihydrazide
    • sebacoyldihydrazide
    • Decanedihydrazide #
    • WLN: ZMV8VMZ
    • CBDivE_003200
    • Decanedioic acid 1,10-dihydrazide (ACI)
    • Decanedioic acid, dihydrazide (9CI)
    • Sebacic acid, dihydrazide (6CI, 7CI, 8CI)
    • NSC 23709
    • SDH
    • SDH-S
    • F20367
    • 125-83-7
    • SCHEMBL219713
    • CS-0149893
    • 4-02-00-02090 (Beilstein Handbook Reference)
    • S0224
    • MFCD00039763
    • STK825234
    • EINECS 213-126-8
    • Sebacicaciddihydrazide
    • DTXSID30883606
    • NSC-23709
    • ALBB-011769
    • W-100280
    • NSC23709
    • DB-029627
    • BRN 1791962
    • inverted exclamation markY96.0%(T)
    • AKOS000267185
    • SB86007
    • 925-83-7
    • NS00042561
    • MDL: MFCD00039763
    • Inchi: 1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16)
    • Chiave InChI: ZWLIYXJBOIDXLL-UHFFFAOYSA-N
    • Sorrisi: O=C(CCCCCCCCC(NN)=O)NN
    • BRN: 1791962

Proprietà calcolate

  • Massa esatta: 230.17400
  • Massa monoisotopica: 230.174
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 9
  • Complessità: 187
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.7
  • Superficie polare topologica: 110
  • Carica superficiale: 0
  • Conta Tautomer: 3

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.0881 (rough estimate)
  • Punto di fusione: 185.0 to 191.0 deg-C
  • Punto di ebollizione: 372.3°C (rough estimate)
  • Punto di infiammabilità: 265.4°C
  • Indice di rifrazione: 1.5010 (estimate)
  • PSA: 110.24000
  • LogP: 2.26940
  • Solubilità: Non determinato

Decanedihydrazide Informazioni sulla sicurezza

  • Prompt:avviso
  • Dichiarazione di pericolo: H303
  • Dichiarazione di avvertimento: P312
  • RTECS:VS1225000
  • Frasi di rischio:R36/37/38
  • Classe di pericolo:IRRITANT

Decanedihydrazide Dati doganali

  • CODICE SA:2928000090
  • Dati doganali:

    Codice doganale cinese:

    2928000090

    Panoramica:

    2928000090 Altre idrazina (Idrazina) E clorexidina (idrossilamina) Derivati organici di. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2928000090 altri derivati organici dell'idrazina o dell'idrossilamina IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

Decanedihydrazide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
S0224-25G
Sebacic Dihydrazide
925-83-7 >96.0%(T)
25g
¥190.00 2024-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-286768-5 g
Sebacic acid dihydrazide,
925-83-7 ≥95%
5g
¥278.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-286768A-25 g
Sebacic acid dihydrazide,
925-83-7 ≥95%
25g
¥918.00 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D860368-500g
Decanedihydrazide
925-83-7 ≥95%(T)
500g
¥1,998.00 2022-01-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
S0224-500G
Sebacic Dihydrazide
925-83-7 >96.0%(T)
500g
¥1250.00 2024-04-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB21672-1g
Decanedihydrazide
925-83-7 97%
1g
0.00 2021-06-01
SHENG KE LU SI SHENG WU JI SHU
sc-286768-5g
Sebacic acid dihydrazide,
925-83-7 ≥95%
5g
¥278.00 2023-09-05
Aaron
AR003PYE-5g
Decanedihydrazide
925-83-7 97%
5g
$5.00 2025-01-22
Ambeed
A282570-25g
Decanedihydrazide
925-83-7 96%
25g
$54.0 2025-03-05
A2B Chem LLC
AB72506-5g
Sebacic dihydrazide
925-83-7 96%
5g
$17.00 2024-07-18

Decanedihydrazide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; overnight, reflux
Riferimento
Novel fatty acid based di-isocyanates towards the synthesis of thermoplastic polyurethanes
More, Arvind S.; Lebarbe, Thomas; Maisonneuve, Lise; Gadenne, Benoit; Alfos, Carine; et al, European Polymer Journal, 2013, 49(4), 823-833

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; 0 °C
Riferimento
Synthesis, characterization and biological activities of new bis-1,3,4-oxadiazoles
Malghe, Yuvraj S.; Thorat, Varsha V.; Chowdhary, Abhay S.; Bobade, Anil S., Journal of Chemical and Pharmaceutical Research, 2015, 7(6), 392-398

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  reflux
Riferimento
Synthesis of N,N'-bis(salicyloyl)sebacic acid dihydrazide
Cai, Jin; Chen, Lang-qiu; Guo, Qi; Gao, Qing-jiao, Hecheng Huaxue, 2009, 17(3), 354-356

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Methanol ;  4 h, reflux
Riferimento
Structure-property relationship of thermoplastic polyurethane cationomers carrying quaternary ammonium groups
Borah, Kashmiri; Palanisamy, Aruna; Narayan, Ramanuj; Satapathy, Sukanya; Dileepkumar, Veeragoni; et al, Reactive & Functional Polymers, 2022, 181,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hydrazinecarboxylic acid ;  10 min, rt; 5 h, 100 °C
Riferimento
Method for the preparation of hydrazide
, Korea, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  2 h, 60 °C
Riferimento
Polyacetal resin compositions with low thermal decomposition during continuous extrusion and manufacture thereof
, Japan, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  20 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) ;  cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  basified
Riferimento
Synthesis, structural study and antimicrobial screening of bridgehead nitrogen containing 1,8-bis-thiadiazino-triazolyl-octanes
Kharate, Rajesh M.; Deohate, Pradip P.; Berad, B. N., Pharma Chemica, 2012, 4(6), 2434-2437

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ;  72 h, 80 °C
Riferimento
Hydrazone bond enhance the mechanical properties, heating resistance, and water resistance of imine-based thermosets
Li, Guanglong; Zhang, Xuhui; Huang, Jing; Li, Ting; Yang, Shuobing; et al, Chemical Engineering Journal (Amsterdam, 2022, 435,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  reflux
Riferimento
Improved protocol toward 1,3,4-oxadiazole-2(3H)-thiones and scale-up synthesis in the presence of SDS as a Micelle promoted catalyst
Yildirim, Ayhan, Acta Chimica Slovenica, 2015, 62(2), 473-478

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; overnight, reflux → rt
Riferimento
Structural assignment and antimicrobial evaluation of newly synthesized macrocyclic complexes derived from dihydrazide
Kumar, Devendra; Varshney, Swati; Sharma, Shivangi, Acta Ciencia Indica, 2009, 35(1), 81-85

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Zinc chloride Solvents: Methanol ;  65 °C; 75 °C
1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) ;  75 °C; 80 °C
Riferimento
Synthetic method of dibasic acid dihydrazide from dibasic ester compound and hydrazine hydrate by two-step reaction
, China, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Methanol ;  reflux
Riferimento
Synthesis of series of bis(1,4-diacylthiosemicarbazide)
Yang, Haijun; Yan, Jiang; Yi, Yunxia; Wu, Jiang, Huaxue Yanjiu Yu Yingyong, 2002, 14(3), 325-327

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Thionyl chloride ,  Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  12 h, 10 °C; 72 h, 40 °C
Riferimento
Preparation method of thermosetting resin with double dynamic covalent bond hybridization and repair cycle recycling method
, China, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 s, 60 °C
Riferimento
Continuous preparation method of hydrazide using microchannel reactor or tubular reactor
, China, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, reflux
Riferimento
Synthesis of 2,2'-(1,8-octanediyl)bis[5-methyl-1,3,4-oxadiazole]
Zou, Chun-yang; Zhang, Quan; He, Lu; Fan, Ping, Liaoning Daxue Xuebao, 2005, 32(2), 108-110

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Riferimento
Structural and antimicrobial studies of some newly synthesized dihydrazones
Kumar, Devendra; Singh, Rohini, Acta Ciencia Indica, 2010, 36(2), 173-176

Synthetic Routes 17

Condizioni di reazione
Riferimento
Bioresorbable drug delivery matrixes based on crosslinked polysaccharides designed for delayed/controlled release
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  72 h, 80 °C
Riferimento
''In Water'' Fabricated and Recycled Covalent Adaptable Acylhydrazone Thermosets
Li, Guanglong; Huang, Jing; Zhang, Xuhui; Wang, Yang; Qiao, Jinliang; et al, Macromolecular Materials and Engineering, 2023, 308(3),

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  5 h, reflux
Riferimento
Synthesis and anticonvulsant, antimicrobial activity of some bis-1,3,4-oxadiazole and bis-1,2,4-triazole derivatives from sebacic acid
Patil, S. G.; Girisha, M.; Badiger, Jaishree; Kudari, S. M.; Purohit, M. G., Indian Journal of Heterocyclic Chemistry, 2007, 17(1), 37-40

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  6 h, reflux
Riferimento
Aldehyde emission reduction for dibenzylidene sorbitol clarified plastics
, World Intellectual Property Organization, , ,

Decanedihydrazide Raw materials

Decanedihydrazide Preparation Products

Decanedihydrazide Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:925-83-7)Decanedihydrazide
A844267
Purezza:99%
Quantità:500g
Prezzo ($):157.0